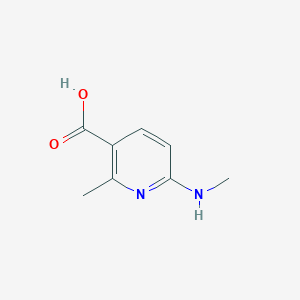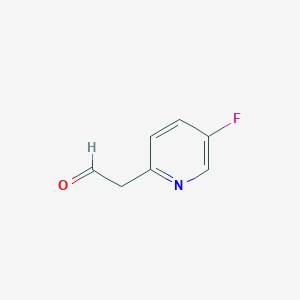![molecular formula C9H7NOS B13013653 1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)
1-(Benzo[d]isothiazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d]isothiazol-5-yl)ethanone is an organic compound with the molecular formula C9H7NOS It belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]isothiazol-5-yl)ethanone typically involves the reaction of benzo[d]isothiazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzo[d]isothiazol-5-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, Selectfluor
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed:
Oxidation: Benzo[d]isothiazol-5-yl ethanone oxides
Reduction: 1-(Benzo[d]isothiazol-5-yl)ethanol
Substitution: Various substituted benzo[d]isothiazol-5-yl ethanones
Wissenschaftliche Forschungsanwendungen
1-(Benzo[d]isothiazol-5-yl)ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Benzo[d]isothiazol-5-yl)ethanone involves its interaction with various molecular targets. The compound’s aromatic ring and functional groups allow it to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzo[d]isothiazol-3(2H)-one: Another isothiazole derivative with similar structural features but different functional groups.
Benzo[d]thiazole: A related compound with a sulfur atom in the ring but lacking the nitrogen atom.
1-(Benzo[d]isothiazol-4-yl)ethanone: A positional isomer with the ethanone group attached at a different position on the ring.
Uniqueness: 1-(Benzo[d]isothiazol-5-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both sulfur and nitrogen atoms in the ring enhances its ability to participate in diverse chemical reactions and interact with biological targets .
Eigenschaften
Molekularformel |
C9H7NOS |
|---|---|
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
1-(1,2-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)5-10-12-9/h2-5H,1H3 |
InChI-Schlüssel |
ZYEJJVBXYVYIPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)SN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


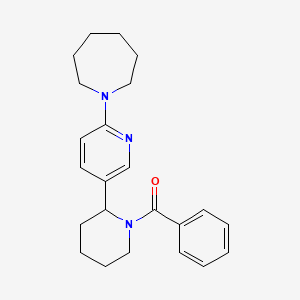
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13013572.png)
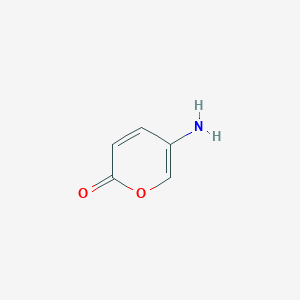

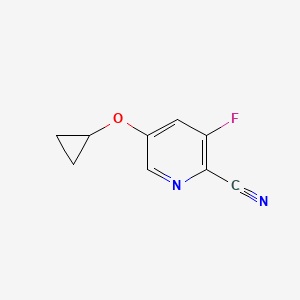
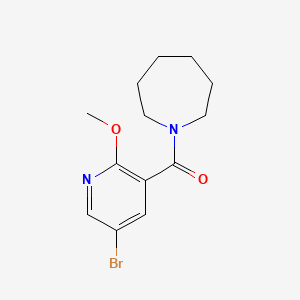
![tert-Butyl10-fluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13013590.png)
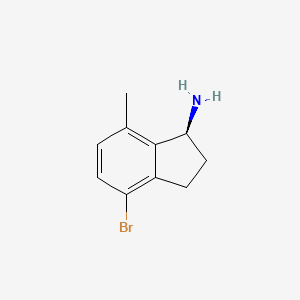
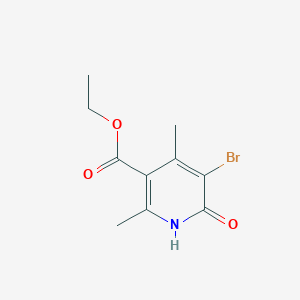
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
